![molecular formula C18H18N4 B2639256 N4,N4-Dibenzylpyrimidine-2,4-diamine CAS No. 1865622-92-9](/img/structure/B2639256.png)
N4,N4-Dibenzylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N4,N4-Dibenzylpyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 1865622-92-9 . It has a molecular weight of 290.37 .
Molecular Structure Analysis
The IUPAC name for this compound is N4,N4-dibenzylpyrimidine-2,4-diamine . The InChI code for this compound is 1S/C18H18N4/c19-18-20-12-11-17(21-18)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.37 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Cancer Research and CDK Inhibition
Compound Design: Researchers have designed novel derivatives of N4,N4-Dibenzylpyrimidine-2,4-diamine based on 3D-QSAR pharmacophores. These compounds exhibit potent inhibitory activities against CDK2/cyclin E1 and CDK9/cyclin T1 .
Anti-Tumor Activity: The synthesized compounds demonstrated cytotoxicity against tumor cell lines, with GI50 values at a lower micromolar or submicromolar level. Notably, their inhibitory activities against CDK2 and CDK9 correlated well with cytotoxicity .
Anti-Malarial Research
N4,N4-Dibenzylpyrimidine-2,4-diamine has also been investigated for its anti-malarial properties:
- Scaffold Modification : Researchers prepared 28 new derivatives to enhance the overall potency, selectivity, and solubility of the compound. By varying the anilino groups attached to the 2- and 4-positions, they aimed to improve its anti-malarial activity .
Dual CDK2/CDK9 Inhibition
Another avenue of interest is the dual inhibition of CDK2 and CDK9:
- Design and Synthesis : Novel N2,N4-disubstituted pyrimidine-2,4-diamines were synthesized. Among them, several compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems. Compounds 3g and 3c were particularly effective inhibitors .
Wirkmechanismus
Target of Action
N4,N4-Dibenzylpyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs), which are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
N4,N4-Dibenzylpyrimidine-2,4-diamine acts as a potent inhibitor of CDK2 and CDK9 . It interacts with these targets and inhibits their activity, leading to changes in cell cycle progression and gene transcription .
Biochemical Pathways
The inhibition of CDK2 and CDK9 by N4,N4-Dibenzylpyrimidine-2,4-diamine affects the cell cycle transition and gene transcription pathways . This results in downstream effects such as the arrest of the cell cycle at the G2/M phase .
Result of Action
The molecular and cellular effects of N4,N4-Dibenzylpyrimidine-2,4-diamine’s action include the downregulation of protein phosphorylation of EGFR and m-TOR signaling pathways, arrest of the cell cycle at the G2/M phase, and promotion of cell apoptosis .
Eigenschaften
IUPAC Name |
4-N,4-N-dibenzylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-18-20-12-11-17(21-18)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTSYPLNGGMZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-Dibenzylpyrimidine-2,4-diamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.